molecular formula C6H5BrFNO B1383135 3-Bromo-2-fluoro-5-methoxypyridine CAS No. 1227578-33-7

3-Bromo-2-fluoro-5-methoxypyridine

Cat. No. B1383135
CAS RN: 1227578-33-7
M. Wt: 206.01 g/mol
InChI Key: YSJKSOJQHWPDDC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . It is a colorless to pale-yellow liquid or solid .


Synthesis Analysis

The synthesis of 3-bromo-2-fluoro-5-methoxy-pyridine involves a solution of 5-bromo-6-fluoro-pyridin-3-ol and NaH in DMF. CH3I is added dropwise to this solution .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-2-methoxypyridine is C6H5BrFNO, and its molecular weight is 206.01 . The InChI code is 1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 .


Chemical Reactions Analysis

3-Bromo-5-fluoro-2-methoxypyridine is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxypyridine is a colorless to pale-yellow liquid or solid . It has a molecular weight of 206.01 , a flash point of 68 °C , a specific gravity of 1.67 , and a refractive index of 1.54 .

Safety and Hazards

3-Bromo-5-fluoro-2-methoxypyridine is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

Mechanism of Action

Target of Action

3-Bromo-2-fluoro-5-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-2-fluoro-5-methoxypyridine, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . Its flash point is 68 °C, and it has a refractive index of 1.54 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-Bromo-2-fluoro-5-methoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds .

Action Environment

The action of 3-Bromo-2-fluoro-5-methoxypyridine is influenced by environmental factors. The compound should be stored under inert gas and away from air . It should also be kept in a well-ventilated place and at low temperatures . These conditions help to maintain the stability and efficacy of the compound.

properties

IUPAC Name

3-bromo-2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJKSOJQHWPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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